molecular formula C11H18N4O2 B1478969 2-azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one CAS No. 2098134-35-9

2-azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one

Cat. No.: B1478969
CAS No.: 2098134-35-9
M. Wt: 238.29 g/mol
InChI Key: SIQVMTCUWUSCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[e][1,4]oxazepin, which is a type of benzoxazepine . Benzoxazepines are a class of compounds that contain a seven-membered heterocyclic ring with an oxygen and a nitrogen atom . They are known to exhibit a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoxazepines can be synthesized by the reaction of 2-aminophenols with alkynones . This reaction occurs in 1,4-dioxane at 100 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-Azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one and its derivatives have been synthesized through various methods. Studies have shown efficient synthesis routes for oxazepine derivatives, offering a foundation for further functional modifications and applications in various scientific fields (Adnan, Hassan, & Thamer, 2014).

Applications in Heterocyclic Chemistry

  • The compound and its structural analogs play a crucial role in heterocyclic chemistry. Research indicates the synthesis of diverse benzo-fused N-heterocycles, showcasing the compound's utility in developing novel chemical entities with potential applications in medicinal chemistry and material sciences (Zhang et al., 2015).

Role in Constructing Biologically Active Heterocycles

  • The compound is instrumental in constructing oxazepines and oxazines, which are valuable in synthesizing biologically active heterocycles. This aspect highlights its importance in medicinal chemistry and drug design, where such heterocycles are often key structural components of therapeutic agents (François-Endelmond et al., 2010).

Contributions to Material Science

  • In material science, derivatives of 2-azido compounds have been explored for their magnetism properties, indicating potential applications in developing new materials with specific magnetic properties. This research opens avenues for its use in creating advanced materials for electronic and spintronic devices (Li et al., 2008).

Potential in Pharmaceutical Development

  • The structural complexity and versatility of oxazepine derivatives make them suitable candidates for pharmaceutical development. Their potential to bind with proteins and their cytotoxicity profiles indicate their use in designing new drugs and understanding drug-protein interactions, which is crucial for developing safe and effective therapeutics (Govindhan et al., 2017).

Properties

IUPAC Name

1-(3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl)-2-azidoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c12-14-13-7-11(16)15-5-6-17-8-9-3-1-2-4-10(9)15/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQVMTCUWUSCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)COCCN2C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one
Reactant of Route 2
2-azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.